ethyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C13H16F2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the difluorophenyl group and the ethyl ester functionality makes this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of 3,4-difluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl chloroformate to form the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes. The piperazine ring may facilitate the compound’s ability to cross biological membranes and reach its target sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(3,4-difluorophenyl)methyl]amino}piperidine-1-carboxylate
- Ethyl 4-{[(3,4-difluorophenyl)methyl]amino}piperidine-1-carboxylate
Uniqueness
Ethyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate is unique due to its specific combination of the difluorophenyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c1-2-20-14(19)18-7-5-17(6-8-18)10-11-3-4-12(15)13(16)9-11/h3-4,9H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDZSNPGZQRSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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